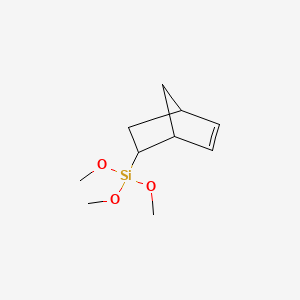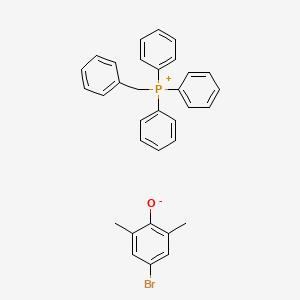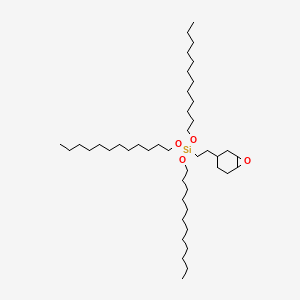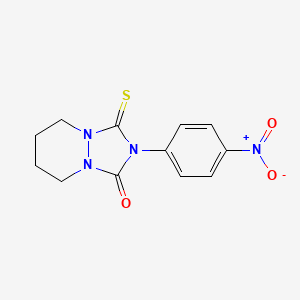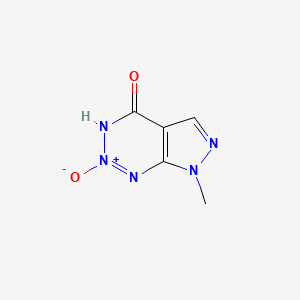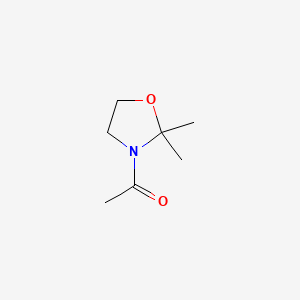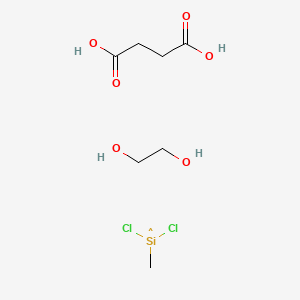
CID 44145529
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanedioic acid, polymer with dichloromethylsilane and 1,2-ethanediol is a synthetic polymer with a unique combination of organic and inorganic components. This compound is known for its versatile properties, making it useful in various industrial applications. The polymer consists of butanedioic acid, dichloromethylsilane, and 1,2-ethanediol, which contribute to its distinct chemical and physical characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, polymer with dichloromethylsilane and 1,2-ethanediol involves a step-growth polymerization process. The primary reactants, butanedioic acid, dichloromethylsilane, and 1,2-ethanediol, undergo a condensation reaction to form the polymer. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of high molecular weight polymers.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to maintain optimal conditions, and the polymer is subsequently purified and processed into the desired form. The use of catalysts and specific reaction conditions can enhance the efficiency and yield of the polymerization process.
化学反应分析
Types of Reactions
Butanedioic acid, polymer with dichloromethylsilane and 1,2-ethanediol can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce functional groups or modify its properties.
Reduction: Reduction reactions can be used to alter the polymer’s chemical structure.
Substitution: The polymer can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carbonyl groups, while substitution reactions can result in the formation of new functionalized polymers.
科学研究应用
Butanedioic acid, polymer with dichloromethylsilane and 1,2-ethanediol has a wide range of scientific research applications, including:
Chemistry: The polymer is used as a precursor for the synthesis of advanced materials and as a component in various chemical reactions.
Biology: It is utilized in the development of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: The polymer’s unique properties make it suitable for use in medical devices and implants.
Industry: It is employed in the production of coatings, adhesives, and sealants due to its excellent mechanical and chemical resistance properties.
作用机制
The mechanism of action of butanedioic acid, polymer with dichloromethylsilane and 1,2-ethanediol involves its interaction with specific molecular targets and pathways. The polymer’s structure allows it to form stable interactions with various substrates, leading to its effectiveness in different applications. The presence of both organic and inorganic components contributes to its unique properties and functionality.
相似化合物的比较
Similar Compounds
Poly(butanedioic acid-co-ethylene glycol): This polymer is similar in structure but lacks the dichloromethylsilane component.
Poly(butanedioic acid-co-adipic acid): This polymer includes adipic acid instead of dichloromethylsilane and 1,2-ethanediol.
Poly(isosorbide-co-butanedioic acid): This polymer uses isosorbide as a monomer instead of dichloromethylsilane and 1,2-ethanediol.
Uniqueness
Butanedioic acid, polymer with dichloromethylsilane and 1,2-ethanediol is unique due to the presence of dichloromethylsilane, which imparts distinct chemical and physical properties. This combination of monomers results in a polymer with enhanced mechanical strength, chemical resistance, and versatility in various applications.
属性
CAS 编号 |
73772-36-8 |
|---|---|
分子式 |
C7H15Cl2O6Si |
分子量 |
294.18 g/mol |
InChI |
InChI=1S/C4H6O4.C2H6O2.CH3Cl2Si/c5-3(6)1-2-4(7)8;3-1-2-4;1-4(2)3/h1-2H2,(H,5,6)(H,7,8);3-4H,1-2H2;1H3 |
InChI 键 |
VBLICVDPNVZEDP-UHFFFAOYSA-N |
规范 SMILES |
C[Si](Cl)Cl.C(CC(=O)O)C(=O)O.C(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



